[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid
Overview
Description
“[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” is an organic compound that is a derivative of 4,4’-Bipyridine . It is one of several isomers of bipyridine .
Synthesis Analysis
The synthesis of compounds related to “[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” has been reported in various studies. For instance, a new metal–organic framework (MOF) based on 4,4′-bibenzoic acid-2,2′-sulfone and 4,4’-Bipyridine has been synthesized under solvothermal conditions . Another study reported the preparation of solvates by stirring the bipyridines in carboxylic acids at temperatures between 10 and 30°C .Molecular Structure Analysis
The molecular structure of 4,4’-Bipyridine, a related compound, has been described as a colorless solid that is soluble in organic solvents . It forms a variety of coordination polymers . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
4,4’-Bipyridine is mainly used as a precursor to N,N′-dimethyl-4,4′-bipyridinium . The reducing agent N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene is produced by the reduction of 4,4’-bipyridine in the presence of trimethylsilyl chloride .Physical And Chemical Properties Analysis
4,4’-Bipyridine, a related compound, has a melting point of 114 °C and a boiling point of 305 °C . It is a colorless solid that is soluble in organic solvents . The critical relative humidity for the 4,4′-bipyridine anhydrate hydrate interconversion is at 35% at room temperature .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
“[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” can be used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials formed by metal ions or clusters as nodes and organic ligands as links through coordination action or intermolecular interaction . They have been widely used in various fields such as molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material .
Magnetic Materials
The compound can be used in the creation of magnetic materials . Magnetic components made of magnetic materials have the functions of converting, transmitting, processing information, and storing energy, which are an indispensable part of the field of information technology .
Nano Magnetic Materials
“[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” can also be used in the development of nano magnetic materials . These materials are playing a more important role in the field of information technology .
Magnetorefrigerant Materials
The compound can be used in the synthesis of magnetorefrigerant materials . These materials have attracted more focus due to their energy-efficient and environmentally friendly properties .
Porous Organic Polymers (POPs)
“[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” can be used in the creation of Porous Organic Polymers (POPs) . POPs with high specific surface areas and porosity, have been reported as promising candidates in many applications .
Heterogeneous Catalyst for Organic Reactions
A Zn-Bp-BTC MOF, where Bp is 4,4’-bipyridine and BTC is 1,3,5-benzene tricarboxylic acid, can be used as a heterogeneous catalyst for mediating organic reactions . This includes the Knoevenagel condensation reaction .
Multi-Component Reaction (MCR) Catalyst
The Zn-Bp-BTC MOF can also be used as a catalyst for multi-component reactions (MCRs) . MCRs with the Zn-Bp-BTC MOF as the catalyst afforded good yields .
Benzimidazole Synthesis
The Zn-Bp-BTC MOF can be used for benzimidazole synthesis . The catalyst was tested for its efficiency in benzimidazole synthesis .
Future Directions
properties
IUPAC Name |
4-(2,6-dicarboxypyridin-4-yl)pyridine-2,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)7-1-5(2-8(15-7)12(19)20)6-3-9(13(21)22)16-10(4-6)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYAPOKTGQDQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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